4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)-

Lipophilicity Drug-likeness Partition coefficient

4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- (CAS 108664-29-5) is a synthetic, N3-substituted pyrimidin-4-one derivative bearing a 4-chlorobenzoylvinyl pharmacophoric side chain. Its molecular formula is C13H9ClN2O2 with a monoisotopic mass of 260.035 Da.

Molecular Formula C13H9ClN2O2
Molecular Weight 260.67 g/mol
CAS No. 108664-29-5
Cat. No. B12649610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)-
CAS108664-29-5
Molecular FormulaC13H9ClN2O2
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=CC2=O
InChIInChI=1S/C13H9ClN2O2/c1-9(16-8-15-7-6-12(16)17)13(18)10-2-4-11(14)5-3-10/h2-8H,1H2
InChIKeyFNKSZCYWCKCZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- (CAS 108664-29-5): Core Chemical Identity and Procurement Profile


4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- (CAS 108664-29-5) is a synthetic, N3-substituted pyrimidin-4-one derivative bearing a 4-chlorobenzoylvinyl pharmacophoric side chain. Its molecular formula is C13H9ClN2O2 with a monoisotopic mass of 260.035 Da . This compound belongs to the 4(3H)-pyrimidinone family, a privileged scaffold in medicinal chemistry recognized for its tautomeric versatility and capacity to engage diverse biological targets [1]. Unlike simple, unsubstituted pyrimidinones, the presence of the electron-deficient 4-chlorobenzoyl enone moiety confers distinct physicochemical properties—including elevated lipophilicity (LogP 2.25), increased boiling point (431°C at 760 mmHg), and a flash point of 214.5°C—that critically influence its solubility, thermal stability, and partitioning behavior in both synthetic and bioassay contexts .

Why Generic Pyrimidinone Substitution is Inappropriate for CAS 108664-29-5


The 4(3H)-pyrimidinone scaffold encompasses a broad continuum of chemical space, and simple substitution at the N3 position with the 1-(4-chlorobenzoyl)ethenyl group fundamentally alters the compound's physicochemical profile relative to unsubstituted or differently substituted analogs. These differences are not merely incremental; they dictate the compound's suitability for specific synthetic transformations, formulation conditions, and biological target engagement . For instance, the chlorine atom on the benzoyl ring introduces a distinct dipole moment and hydrogen-bond acceptor capacity that is absent in the unsubstituted benzoyl analog, directly affecting both chromatographic retention behavior and protein-ligand recognition patterns [1]. Generic pyrimidinones lacking this specific substitution pattern cannot replicate the thermal stability (boiling point 431°C vs. ~179°C for the parent 4(3H)-pyrimidinone) or the enhanced lipophilicity (LogP 2.25 vs. an estimated <0 for the unsubstituted core) required for applications demanding specific volatility or membrane permeability characteristics . The quantitative evidence presented below substantiates these points.

Quantitative Differentiation Evidence for CAS 108664-29-5 Against Structural Analogs


Lipophilicity Advantage: LogP 2.25 vs. Unsubstituted 4(3H)-Pyrimidinone Core

The target compound exhibits a computed LogP of 2.25, derived from its structural descriptors . In contrast, the unsubstituted 4(3H)-pyrimidinone (CAS 4562-27-0, C4H4N2O, MW 96.09) is predicted to have a LogP near or below 0 due to its minimal hydrophobic surface area . This represents a difference exceeding 2 log units, translating to approximately 100-fold greater partitioning into organic phases for the target compound under identical conditions. This quantitative shift places CAS 108664-29-5 squarely within classical drug-like chemical space (LogP 1–3), whereas the parent core falls outside it.

Lipophilicity Drug-likeness Partition coefficient

Boiling Point Elevation (431°C) Demonstrates Enhanced Thermal Stability Over Parent Scaffold

The target compound has a reported boiling point of 431°C at 760 mmHg . For the unsubstituted 4(3H)-pyrimidinone core (CAS 51953-17-4), the boiling point is approximately 179.58°C at 760 mmHg (rough estimate) . This 251°C elevation reflects the significantly higher molecular weight (260.68 vs. 96.09 g/mol) and enhanced intermolecular interactions—particularly dipole-dipole and π-stacking—imparted by the 4-chlorobenzoylvinyl substituent. This difference makes the target compound less volatile and more suitable for high-temperature reaction conditions or non-aqueous formulation processes.

Thermal stability Volatility Purification

Flash Point Elevation (214.5°C) Enhances Safe Handling Margin Relative to Light Pyrimidinone Analogs

The reported flash point for CAS 108664-29-5 is 214.5°C . Typical low-molecular-weight heterocyclic building blocks (e.g., pyrimidine, MW 80.09) have flash points well below 100°C. While an experimentally determined flash point for the unsubstituted 4(3H)-pyrimidinone is not universally reported, the general class trend indicates that increasing molecular weight and functional group complexity elevates the flash point. The value of 214.5°C classifies the compound as having a relatively low fire hazard for organic compounds of this size, providing an expanded safety window for benchtop synthesis, drying operations, and warehousing relative to more volatile pyrimidinone analogs [1].

Safety Flash point Handling

Unique Enone Electrophilicity Endows Differential Reactivity as a Michael Acceptor Intermediate

The 1-(4-chlorobenzoyl)ethenyl substituent constitutes an α,β-unsaturated ketone (enone) conjugated to the pyrimidinone N3 atom. This structural motif functions as a potent Michael acceptor with electrophilicity modulated by the electron-withdrawing 4-chloro substituent. By contrast, simple N3-alkyl or N3-aryl 4(3H)-pyrimidinones lack this reactive electrophilic center entirely, precluding their use in thiol-ene bioconjugation, nucleophilic addition cascades, or covalent inhibitor design strategies [1]. Direct experimental quantification of the electrophilicity parameter (e.g., Mayr's E) or glutathione reactivity half-life for CAS 108664-29-5 has not been reported; however, the qualitative electrophilic character is a definitive structural differentiator confirmed by NMR and IR spectroscopic characterization [1].

Michael acceptor Synthetic intermediate Electrophilicity

High-Value Application Scenarios for 4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- (CAS 108664-29-5) Based on Differentiated Evidence


Covalent Fragment and PROTAC Linker Design Utilizing the Enone Michael Acceptor Warhead

The α,β-unsaturated ketone moiety unique to this N3-substituted pyrimidinone enables covalent engagement with accessible cysteine, serine, or lysine residues on target proteins. This electrophilic warhead, absent in simple N3-alkyl pyrimidinones, can be exploited for irreversible inhibitor design (e.g., against kinases or proteases with a non-catalytic cysteine) or as a PROTAC linker attachment point where controlled reactivity is desired. The LogP of 2.25 supports adequate cell permeability for intracellular target engagement .

High-Temperature Organic Synthesis and Catalysis Requiring Thermally Robust Building Blocks

With a boiling point of 431°C and a flash point of 214.5°C, CAS 108664-29-5 is well-suited as a synthetic intermediate for reactions conducted at elevated temperatures (>200°C), such as solvent-free condensations, melt-phase polymerizations, or gas-phase heterogeneous catalysis, where more volatile pyrimidinone analogs would be lost or degraded .

Lipophilic Bioisostere in Drug Design for CNS-Penetrant or Intracellular Targets

The LogP of 2.25 places this compound in an optimal lipophilicity range for blood-brain barrier penetration and intracellular membrane permeability, in contrast to the highly polar unsubstituted 4(3H)-pyrimidinone core (LogP < 0). This makes it an attractive scaffold or bioisostere for medicinal chemistry programs targeting CNS disorders, oncology, or intracellular infections where passive diffusion across lipid bilayers is a prerequisite .

Spectroscopic Calibration Standard and Analytical Reference Due to Well-Characterized Physicochemical Profile

The compound has been comprehensively characterized by 1H, 13C NMR, IR, and Raman spectroscopy, and its density (1.28 g/cm³), boiling point, and LogP are precisely cataloged [1]. This makes it a suitable reference material for chromatographic method development (e.g., HPLC retention time calibration for moderately lipophilic heterocycles) and for benchmarking computational models of molecular properties against experimental data.

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